1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-4-nitro-1H,1’H-3,4’-bipyrazole is a heterocyclic compound that belongs to the family of bipyrazoles This compound is characterized by the presence of two pyrazole rings connected by a single bond, with a methyl group at the 1’ position and a nitro group at the 4 position
Preparation Methods
The synthesis of 1’-methyl-4-nitro-1H,1’H-3,4’-bipyrazole can be achieved through several synthetic routes. One common method involves the nitration of 1’-methyl-1H,1’H-3,4’-bipyrazole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration. Another method involves the use of vicarious nucleophilic substitution of hydrogen atoms, cine substitution of an N-nitro group, Hofmann rearrangement of amide groups, reduction of nitro groups, and nucleophilic ipso-substitution of nitro groups .
Chemical Reactions Analysis
1’-Methyl-4-nitro-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form 1’-methyl-4-amino-1H,1’H-3,4’-bipyrazole.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols.
Scientific Research Applications
1’-Methyl-4-nitro-1H,1’H-3,4’-bipyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound is explored for its potential use in the development of high-energy materials due to its stability and energetic properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1’-methyl-4-nitro-1H,1’H-3,4’-bipyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound can also act as a ligand, binding to specific receptors and modulating their activity. The pathways involved in its mechanism of action include redox reactions and receptor-ligand interactions .
Comparison with Similar Compounds
1’-Methyl-4-nitro-1H,1’H-3,4’-bipyrazole can be compared with other similar compounds, such as:
4,4’-Dinitro-1H,1’H-3,3’-bipyrazole: This compound has two nitro groups and exhibits higher energetic properties.
1-Methyl-4-nitro-1H-pyrazole: This compound has a single pyrazole ring and is used in different applications compared to the bipyrazole derivative.
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: This compound contains a triazole ring and is used in medicinal chemistry for its unique properties
Properties
IUPAC Name |
1-methyl-4-(4-nitro-1H-pyrazol-5-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-11-4-5(2-9-11)7-6(12(13)14)3-8-10-7/h2-4H,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXSEGPLUYIZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.